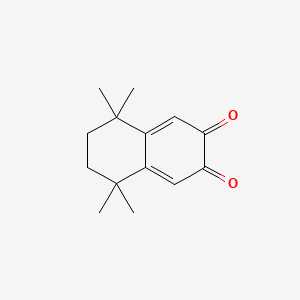
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is a complex organic compound with a unique structure characterized by a cyclooctadecane ring substituted with four methyl groups and two ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by methylation and oxidation steps to introduce the methyl groups and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism by which 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
相似化合物的比较
Similar Compounds
Cyclooctadecane-1,2-dione: Lacks the methyl substitutions, resulting in different chemical and physical properties.
3,3,18,18-Tetramethylcyclooctadecane:
Uniqueness
3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is unique due to the presence of both methyl groups and ketone functionalities, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
139176-07-1 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.6 g/mol |
IUPAC 名称 |
3,3,18,18-tetramethylcyclooctadecane-1,2-dione |
InChI |
InChI=1S/C22H40O2/c1-21(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(3,4)20(24)19(21)23/h5-18H2,1-4H3 |
InChI 键 |
AGJRLWIJQUQEDV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCCCCCCCCCCC(C(=O)C1=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

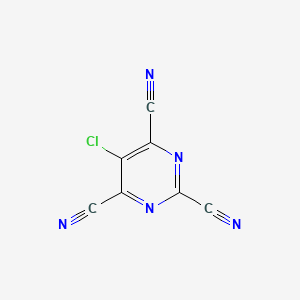
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
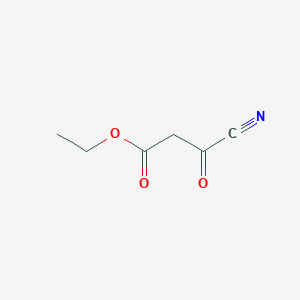
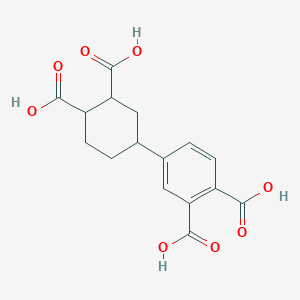


![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
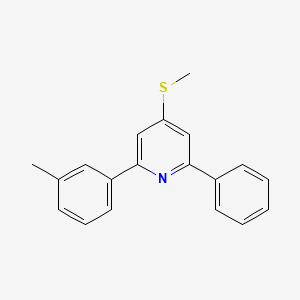
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
